molecular formula C13H26O3 B2831578 Methyl (3r)-3-hydroxydodecanoate CAS No. 76835-66-0

Methyl (3r)-3-hydroxydodecanoate

Cat. No.: B2831578
CAS No.: 76835-66-0
M. Wt: 230.348
InChI Key: OZXCINYANGIBDB-GFCCVEGCSA-N
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Description

Methyl (3r)-3-hydroxydodecanoate is a useful research compound. Its molecular formula is C13H26O3 and its molecular weight is 230.348. The purity is usually 95%.
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Biological Activity

Methyl (3R)-3-hydroxydodecanoate is a fatty acid methyl ester characterized by a hydroxyl group at the third carbon of a dodecanoate chain. This compound has garnered attention in various fields, including biochemistry, materials science, and pharmacology, due to its unique structural properties and potential biological activities.

  • Molecular Formula : C13H26O3
  • Molecular Weight : Approximately 230.35 g/mol
  • Structure : The presence of a hydroxyl group makes this compound a member of the hydroxy fatty acid family, influencing its solubility and interaction with biological membranes.

Biological Activities

This compound exhibits several biological activities that are relevant for therapeutic applications:

  • Antimicrobial Activity :
    • Studies indicate that hydroxy fatty acids, including this compound, can inhibit the growth of various bacterial strains, notably Staphylococcus aureus, including methicillin-resistant strains (MRSA) . This antimicrobial property is attributed to the compound's ability to disrupt bacterial cell membranes.
  • Biocompatibility and Drug Delivery :
    • The compound's biocompatibility suggests its utility in drug delivery systems. It can form micelles that enhance the solubility and bioavailability of hydrophobic drugs, making it an attractive candidate for pharmaceutical formulations .
  • Metabolic Pathways :
    • Research indicates that this compound may serve as a biomarker for certain metabolic disorders. Its metabolites can modulate biochemical pathways, potentially influencing energy metabolism .
  • Enzyme Interactions :
    • Interaction studies have shown that this compound can engage with specific enzymes, leading to the formation of active metabolites that may have distinct biological effects . These interactions could pave the way for novel therapeutic strategies targeting metabolic diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related hydroxy fatty acids:

Compound NameCarbon Chain LengthHydroxyl PositionUnique Features
Methyl (3R)-3-hydroxybutanoate4ThirdShorter chain; higher solubility
Methyl (3R)-3-hydroxyhexanoate6ThirdMedium-length chain; different physical properties
Methyl (3R)-3-hydroxyoctanoate8ThirdLonger carbon chain; increased hydrophobicity
This compound 12 Third Longer chain; potential for diverse biological interactions

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study demonstrated that this compound exhibited significant antibacterial activity against MRSA strains with minimal inhibitory concentration (MIC) values ranging from 1-5 mM . This suggests its potential as a natural antibacterial agent in clinical settings.
  • Biodegradable Materials :
    • Research has explored the use of polyhydroxyalkanoates (PHAs) derived from this compound as biodegradable materials for medical applications such as coronary stents. These materials showed promising mechanical properties and biocompatibility .

Properties

IUPAC Name

methyl (3R)-3-hydroxydodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCINYANGIBDB-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@H](CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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